molecular formula C21H22N6O3S B3209705 1-(4-ethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 1060226-82-5

1-(4-ethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B3209705
CAS No.: 1060226-82-5
M. Wt: 438.5 g/mol
InChI Key: FYHAGVPWXMONNU-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct pharmacophores: a 4-ethylbenzenesulfonyl group and a [1,2,4]triazolo[4,3-b]pyridazine moiety bearing a furan-2-yl substituent. The sulfonyl group enhances solubility and modulates receptor binding, while the triazolopyridazine-furan system contributes to π-π stacking and hydrogen-bonding interactions, critical for target engagement .

Properties

IUPAC Name

6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-2-16-5-7-17(8-6-16)31(28,29)26-13-11-25(12-14-26)20-10-9-19-22-23-21(27(19)24-20)18-4-3-15-30-18/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHAGVPWXMONNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the triazolo[4,3-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan-2-yl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the sulfonyl group might yield sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1. Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolopyridazine-piperazine 4-Ethylbenzenesulfonyl, furan-2-yl Under investigation (hypothetical) N/A
AZD5153 Triazolopyridazine 3-Methoxy, piperidylphenoxy BRD4 inhibition (IC₅₀ = 0.02 μM)
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine Piperazine Trifluoromethylbenzyl Anti-inflammatory, antibacterial
1-(5-Chlorofuran-2-yl)-triazoloquinoxaline Triazoloquinoxaline Chlorofuran Antifungal (MIC = 8 μg/mL)

Table 2. Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 3.2 0.15 468.5
AZD5153 2.8 0.45 563.6
1-(3,4-Difluorobenzyl)-4-(methylsulfonyl)piperazine 2.5 0.30 366.4

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely parallels methods for triazolopyridazine-piperazine hybrids (e.g., nucleophilic substitution of piperazine with halogenated intermediates, as in and ) .
  • Structure-Activity Relationship (SAR) : The ethylbenzenesulfonyl group may reduce metabolic clearance compared to smaller sulfonamides (e.g., ’s benzenesulfonamide derivatives) .
  • Therapeutic Potential: Bridging the triazolopyridazine (epigenetic modulation) and furan (antimicrobial) pharmacophores could yield dual-action agents, though synergistic effects require validation .

Biological Activity

1-(4-ethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound with potential therapeutic applications. Its unique structure combines various functional groups that may contribute to diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound's IUPAC name is 6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. It has a molecular formula of C21H22N6O3S and a molecular weight of 438.5 g/mol. The presence of sulfonyl, furan, and triazole groups indicates potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against various bacterial strains and fungi.

Compound Microbial Target Activity
Triazole Derivative AE. coliInhibitory
Triazole Derivative BS. aureusInhibitory
Triazole Derivative CC. albicansInhibitory

Anticancer Activity

The compound's structural motifs suggest potential anticancer properties. Several studies have explored the cytotoxic effects of similar piperazine derivatives on cancer cell lines. For example, derivatives with furan and triazole groups have shown significant inhibition of cell proliferation in breast cancer and leukemia models.

Case Study:
In a study involving a related piperazine derivative, researchers found that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM.

Neuroprotective Effects

Emerging research indicates that compounds containing furan and triazole rings may offer neuroprotective benefits. A study demonstrated that certain triazole derivatives could reduce oxidative stress in neuronal cells, suggesting a protective mechanism against neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction: Potential binding to receptors associated with cell signaling pathways affecting apoptosis and cell growth.
  • Oxidative Stress Modulation: The ability to scavenge free radicals may contribute to its neuroprotective properties.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to enhance yield and purity?

The synthesis typically involves sequential reactions: (i) coupling the triazolopyridazine core with furan-2-yl substituents, (ii) sulfonylation of the piperazine ring with 4-ethylbenzenesulfonyl chloride, and (iii) purification via column chromatography. Key optimizations include solvent selection (e.g., ethanol or DMF for solubility), controlled reflux temperatures (80–120°C), and iterative HPLC monitoring to isolate intermediates .

Q. What analytical techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic and aliphatic proton environments, while High-Resolution Mass Spectrometry (HR-MS) validates the molecular formula. Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm. X-ray crystallography may further confirm stereochemistry in crystalline derivatives .

Q. What preliminary assays are recommended to screen for biological activity?

Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and receptor-binding studies (e.g., radioligand displacement for neurotransmitter receptors). Molecular docking against targets like serotonin or dopamine receptors can prioritize candidates for functional assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-ethylbenzenesulfonyl and furan-2-yl groups?

Synthesize analogs with substituent variations (e.g., replacing ethyl with methyl or furan with thiophene). Compare binding affinities in receptor assays and correlate with computational models (e.g., molecular dynamics simulations). For example, bulkier sulfonyl groups may enhance receptor selectivity, while furan’s electron-rich ring could influence π-π stacking .

Q. What experimental strategies resolve contradictions in activity data across assay platforms?

Discrepancies between in vitro and cell-based assays may arise from metabolic stability or off-target effects. Address this via:

  • Metabolite profiling : LC-MS to identify degradation products.
  • Orthogonal assays : Compare radioligand binding (e.g., 5-HT₆ receptor) with functional readouts (e.g., β-arrestin recruitment).
  • Knockout models : CRISPR-edited cell lines to confirm target specificity .

Q. How can researchers design mechanistic studies to validate target engagement in complex biological systems?

Use photoaffinity labeling with a radiolabeled or fluorescent probe to track compound localization in live cells. Pair this with siRNA knockdown of suspected targets (e.g., kinases or GPCRs) to observe phenotypic rescue. Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD, kon/koff) for prioritized receptors .

Q. What computational tools are effective for predicting off-target interactions?

Leverage chemoproteomics platforms (e.g., thermal shift assays) combined with machine learning models trained on PubChem BioAssay data. Tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) map structural motifs to potential off-targets, such as cytochrome P450 enzymes or ion channels .

Data Analysis and Optimization

Q. How should researchers statistically analyze dose-response data with high variability?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Use outlier detection (Grubbs’ test) and repeat experiments in triplicate. For low-signal assays (e.g., calcium flux), normalize data to positive controls (e.g., ATP for purinergic receptors) .

Q. What strategies improve metabolic stability without compromising activity?

Modify labile groups: (i) Replace ester linkages with amides, (ii) introduce fluorine atoms to block CYP450-mediated oxidation, or (iii) cyclize flexible regions (e.g., piperazine ring) to reduce conformational freedom. Validate stability in hepatocyte microsomal assays and correlate with LogP adjustments .

Comparative and Safety Studies

Q. How does this compound compare to structurally related triazolopyridazine derivatives in toxicity profiles?

Piperazine-containing analogs generally exhibit lower acute toxicity (LD50 > 500 mg/kg in rodents) compared to morpholine derivatives. However, sulfonyl groups may increase renal toxicity risks. Conduct subchronic toxicity studies (28-day rodent trials) with histopathology and serum biochemistry (creatinine, ALT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-ethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

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